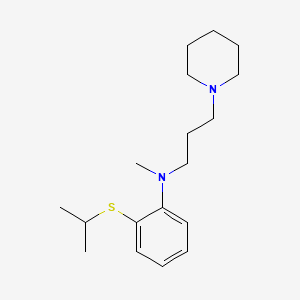
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a thiophenyl group substituted with an isopropyl group and a methylamino group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the thiophenyl group through a nucleophilic substitution reaction. The final step often involves the methylation of the amino group using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may also be employed to enhance reaction rates and yields. The use of automated systems can further optimize the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Thiophenyl derivatives: Compounds containing the thiophenyl group with various substitutions.
Methylamino derivatives: Compounds featuring the methylamino group attached to different molecular frameworks.
Uniqueness
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
73790-79-1 |
|---|---|
Molecular Formula |
C18H30N2S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
N-methyl-N-(3-piperidin-1-ylpropyl)-2-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C18H30N2S/c1-16(2)21-18-11-6-5-10-17(18)19(3)12-9-15-20-13-7-4-8-14-20/h5-6,10-11,16H,4,7-9,12-15H2,1-3H3 |
InChI Key |
BJIKUOYJEUOUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1N(C)CCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















